Cas no 16490-14-5 (2,6-diaminopyrimidine-4-carboxylic acid)
2,6-diaminopyrimidine-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 4-Pyrimidinecarboxylicacid, 2,6-diamino-
- 2,6-diamino-4-Pyrimidinecarboxylic acid
- 2,6-diaminopyrimidine-4-carboxylic acid
- 4-Pyrimidinecarboxylic acid, 2,6-diamino- (6CI,8CI,9CI)
- 2,4-diaminopyrimidine-6-carboxylic acid
- 2,6-diamino-pyrimidine-4-carboxylic acid
- NSC46805
- 2,6-diamino pyrimidine-4-carboxylic acid
- EN300-252896
- 2,6-diaminopyrimidine-4-carboxylicacid
- D76795
- SB57083
- AKOS022966747
- 2,6-Diimino-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid
- SCHEMBL6474291
- CS-0108456
- 16490-14-5
- Z1255441046
- POUOGOIRZGRDPU-UHFFFAOYSA-N
- FT-0731832
- NSC-46805
- DTXSID90937013
- 4-Pyrimidinecarboxylic acid, 2,6-diamino-
- DA-27161
-
- MDL: MFCD16657372
- Inchi: 1S/C5H6N4O2/c6-3-1-2(4(10)11)8-5(7)9-3/h1H,(H,10,11)(H4,6,7,8,9)
- InChI Key: POUOGOIRZGRDPU-UHFFFAOYSA-N
- SMILES: OC(C1C=C(N)N=C(N)N=1)=O
Computed Properties
- Exact Mass: 154.04900
- Monoisotopic Mass: 154.049
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 163
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.6
- Topological Polar Surface Area: 115Ų
Experimental Properties
- Density: 1.657
- Boiling Point: 597.1°Cat760mmHg
- Flash Point: 314.9°C
- Refractive Index: 1.748
- PSA: 115.12000
- LogP: 0.50160
2,6-diaminopyrimidine-4-carboxylic acid Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2,6-diaminopyrimidine-4-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM337367-1g |
2,6-Diaminopyrimidine-4-carboxylic acid |
16490-14-5 | 95%+ | 1g |
$813 | 2021-08-18 | |
| Chemenu | CM337367-5g |
2,6-Diaminopyrimidine-4-carboxylic acid |
16490-14-5 | 95%+ | 5g |
$2751 | 2021-08-18 | |
| TRC | D423393-10mg |
2,6-diaminopyrimidine-4-carboxylic acid |
16490-14-5 | 10mg |
$ 70.00 | 2022-06-05 | ||
| TRC | D423393-50mg |
2,6-diaminopyrimidine-4-carboxylic acid |
16490-14-5 | 50mg |
$ 230.00 | 2022-06-05 | ||
| TRC | D423393-100mg |
2,6-diaminopyrimidine-4-carboxylic acid |
16490-14-5 | 100mg |
$ 340.00 | 2022-06-05 | ||
| Chemenu | CM337367-1g |
2,6-Diaminopyrimidine-4-carboxylic acid |
16490-14-5 | 95%+ | 1g |
$643 | 2023-02-02 | |
| Enamine | EN300-252896-1g |
2,6-diaminopyrimidine-4-carboxylic acid |
16490-14-5 | 95% | 1g |
$743.0 | 2023-09-14 | |
| Enamine | EN300-252896-5g |
2,6-diaminopyrimidine-4-carboxylic acid |
16490-14-5 | 95% | 5g |
$2152.0 | 2023-09-14 | |
| Enamine | EN300-252896-10g |
2,6-diaminopyrimidine-4-carboxylic acid |
16490-14-5 | 95% | 10g |
$3191.0 | 2023-09-14 | |
| Enamine | EN300-252896-0.05g |
2,6-diaminopyrimidine-4-carboxylic acid |
16490-14-5 | 95% | 0.05g |
$174.0 | 2024-06-19 |
2,6-diaminopyrimidine-4-carboxylic acid Related Literature
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
Additional information on 2,6-diaminopyrimidine-4-carboxylic acid
Comprehensive Overview of 2,6-Diaminopyrimidine-4-carboxylic Acid (CAS No. 16490-14-5): Properties, Applications, and Industry Insights
2,6-Diaminopyrimidine-4-carboxylic acid (CAS No. 16490-14-5) is a heterocyclic organic compound with a pyrimidine backbone, featuring two amino groups and a carboxylic acid functional group. This unique structure makes it a versatile intermediate in pharmaceutical synthesis, agrochemical development, and material science. The compound's molecular formula (C5H6N4O2) and molecular weight (154.13 g/mol) are critical for stoichiometric calculations in research and industrial applications.
In recent years, the demand for pyrimidine derivatives has surged due to their role in designing kinase inhibitors and anticancer agents. Researchers frequently search for "2,6-diaminopyrimidine-4-carboxylic acid solubility" or "synthesis methods for CAS 16490-14-5," reflecting its importance in drug discovery. The compound's hydrogen-bonding capacity enables interactions with biological targets, while its chelating properties are exploited in catalytic systems. Analytical techniques like HPLC and NMR are essential for purity verification, with typical purity grades exceeding 97% for laboratory use.
The thermal stability of 2,6-diaminopyrimidine-4-carboxylic acid (decomposition point >250°C) makes it suitable for high-temperature reactions. Its pKa values (approximately 3.2 for the carboxyl group and 5.8/9.2 for amino groups) influence solubility in aqueous buffers—a key consideration for "how to dissolve 16490-14-5" queries. Environmental concerns have driven interest in "green synthesis routes for diaminopyrimidine carboxylic acids," with recent advances using biocatalysts to reduce organic solvent waste.
In material science, this compound serves as a precursor for coordination polymers and metal-organic frameworks (MOFs). Its bidentate ligand capability allows formation of stable complexes with transition metals, relevant for "CAS 16490-14-5 MOF applications" research. The electronic properties of the pyrimidine ring also contribute to developments in organic semiconductors and photovoltaic materials, aligning with renewable energy trends.
Quality control protocols for 2,6-diaminopyrimidine-4-carboxylic acid emphasize residual solvent analysis and heavy metal testing, addressing regulatory requirements in pharmaceutical GMP. Storage recommendations (2-8°C under inert atmosphere) and handling precautions (use of PPE) are frequently searched topics, reflecting user safety awareness. The compound's patent landscape shows growing IP activity in fragment-based drug design, particularly for tropical disease therapeutics.
Emerging applications include its use as a building block for covalent organic frameworks (COFs) and fluorescent probes. Recent publications explore "16490-14-5 in bioimaging" due to its tunable fluorescence when conjugated with lanthanide ions. The global market for this compound is projected to grow at 6.2% CAGR (2023-2030), driven by personalized medicine developments and high-throughput screening technologies.
Analytical challenges such as "HPLC method development for diaminopyrimidine analysis" are addressed through reverse-phase chromatography with C18 columns and UV detection at 260 nm. The compound's logP value (-0.89) indicates hydrophilic character, important for ADMET predictions in medicinal chemistry. Suppliers typically provide certificates of analysis including NMR spectra and mass spec data for research validation.
Future research directions focus on continuous flow synthesis optimization and enzyme-mediated derivatization of this scaffold. The compound's role in antibody-drug conjugates (ADCs) and PROTAC degraders represents cutting-edge therapeutic applications. With increasing structure-activity relationship (SAR) studies, 2,6-diaminopyrimidine-4-carboxylic acid continues to be a cornerstone in rational drug design pipelines worldwide.
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